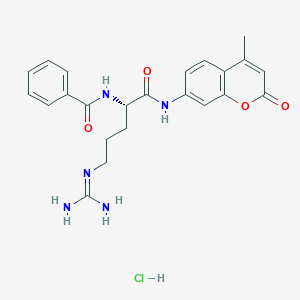
Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H26ClN5O4 and its molecular weight is 471.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Bz-Arg-AMC HCl, also known as Nalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, is a sensitive fluorogenic substrate primarily for trypsin , soybean trypsin-like enzyme , and papain . These enzymes play crucial roles in various biological processes, including digestion and immune response.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. When cleaved by these enzymes, it releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be detected and quantified . This fluorescence provides a measure of the enzymatic activity.
Biochemical Pathways
The primary biochemical pathway involved is proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids. This is a crucial process in organisms, involved in digestion, immune response, and cell-cycle progression .
Result of Action
The cleavage of Bz-Arg-AMC HCl by its target enzymes results in the release of AMC, a fluorescent product. The fluorescence intensity is directly proportional to the enzymatic activity, providing a quantitative measure of the activity of trypsin, soybean trypsin-like enzyme, and papain .
Action Environment
The action of Bz-Arg-AMC HCl is influenced by environmental factors such as pH and temperature. For instance, the optimal pH for its cleavage by trypsin is around 7.5-8.5, and the reaction is typically conducted at 37°C. The presence of other substances, such as inhibitors or activators of the target enzymes, can also affect the compound’s action .
生化学分析
Biochemical Properties
Bz-Arg-AMC HCl interacts with various enzymes, proteins, and other biomolecules. Its primary interaction is with the enzyme trypsin . Trypsin is a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine . Bz-Arg-AMC HCl serves as a substrate for trypsin-like proteolysis of peptide in red blood cells .
Cellular Effects
The effects of Bz-Arg-AMC HCl on various types of cells and cellular processes are primarily related to its role as a substrate for proteolytic enzymes. By serving as a substrate for trypsin, Bz-Arg-AMC HCl can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Bz-Arg-AMC HCl involves its interaction with trypsin. As a substrate for trypsin, Bz-Arg-AMC HCl is cleaved, leading to changes in gene expression and cellular metabolism . This process can influence the activity of other biomolecules, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, Bz-Arg-AMC HCl has been found to be stable over a wide range of temperatures, pH, and salt concentrations . This stability allows for long-term effects on cellular function to be observed in in vitro or in vivo studies .
Metabolic Pathways
Bz-Arg-AMC HCl is involved in the metabolic pathways related to the activity of trypsin . The cleavage of Bz-Arg-AMC HCl by trypsin can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Bz-Arg-AMC HCl within cells and tissues are likely related to its role as a substrate for trypsin
Subcellular Localization
Given its role as a substrate for trypsin, it is likely that it is localized in areas where trypsin activity is high .
特性
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H/t18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAVYOJOHZLTDF-FERBBOLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585092 |
Source


|
| Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83701-04-6 |
Source


|
| Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














